![molecular formula C21H18N2O3S B5089937 N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B5089937.png)
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide
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Overview
Description
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide, also known as MNA-715, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioacetamides and is known for its unique chemical properties that make it an ideal candidate for various research studies.
Mechanism of Action
The exact mechanism of action of N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). This, in turn, reduces oxidative stress and inflammation, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide has potential therapeutic applications in diseases associated with inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide in lab experiments is its high yield synthesis method. This makes it easy to obtain large quantities of the compound for various research studies. However, one of the limitations of using N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the research on N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide. One potential area of research is its potential applications in the treatment of cancer. Several studies have shown that N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide has antitumor properties, and further research could explore its potential as a cancer treatment. Another area of research is its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the mechanism of action of N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide could be further explored to better understand its biological effects and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide involves the reaction between 2-methyl-4-nitrobenzenethiol and phenylacetyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide as a yellow crystalline solid with a high yield.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. These properties make it an ideal candidate for various research studies related to cancer, inflammation, and oxidative stress.
properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-15-14-17(23(25)26)12-13-19(15)22-21(24)20(16-8-4-2-5-9-16)27-18-10-6-3-7-11-18/h2-14,20H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSFRQUZYVVZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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